Cyclohexyl-ethyl-imino-oxo-lambda6-sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

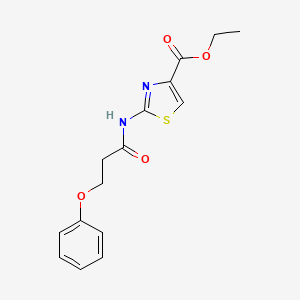

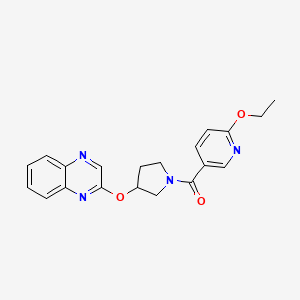

Cyclohexyl-ethyl-imino-oxo-lambda6-sulfane, also known as S-ethylcyclohexanesulfinamide, is a chemical compound with the CAS Number: 2059927-86-3 . It has a molecular weight of 175.3 . It is in a liquid physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H2,1H3,(H2,9,10) . This indicates that the compound contains 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 175.3 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Insecticidal Activity

One of the most significant applications of cyclohexyl-ethyl-imino-oxo-lambda6-sulfane derivatives is in the development of novel insecticides. For instance, sulfoxaflor, a compound from the sulfoximine class, has shown broad-spectrum efficacy against various sap-feeding pests, such as aphids and whiteflies, without cross-resistance issues observed with neonicotinoids. This suggests a unique action mechanism potentially involving the insect nicotinic receptor, highlighting its significance in pest control strategies (Zhu et al., 2011).

Corrosion Inhibition

Schiff bases containing sulfanyl groups have been investigated as corrosion inhibitors in acidic solutions. These compounds significantly reduce corrosion rates in metals, pointing towards their utility in protecting industrial machinery and infrastructure against corrosive damage (Behpour et al., 2009).

Chemiluminescence and Catalysis

Sulfanyl-substituted bicyclic dioxetanes have been synthesized and studied for their base-induced chemiluminescence, offering potential applications in analytical chemistry and bioimaging. These compounds generate light upon decomposition, with the intensity and wavelength of the emitted light varying with the degree of sulfanyl substitution (Watanabe et al., 2010).

Organic Synthesis

This compound derivatives have facilitated advancements in organic synthesis, including the synthesis of aza-heterocycles via tandem Pummerer/Mannich cyclization cascades. This methodology enables the construction of complex molecular scaffolds, underscoring its importance in the development of pharmaceuticals and natural product synthesis (Padwa et al., 2002).

Fluorescence Sensing and Imaging

Water-soluble sulfonato-Salen-type ligands derived from compounds related to this compound have been developed as fluorescence sensors for Cu2+ detection in water and living cells. These ligands exhibit strong fluorescence, which is selectively quenched by Cu2+, indicating their potential in environmental monitoring and biological research (Zhou et al., 2012).

Safety and Hazards

The safety information for Cyclohexyl-ethyl-imino-oxo-lambda6-sulfane includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary targets of Cyclohexyl-ethyl-imino-oxo-lambda6-sulfane are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the pathways this compound influences and the downstream effects of such interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As more research is conducted, we will gain a clearer picture of these effects and how they contribute to the compound’s overall activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound behaves in a biological system . .

Propiedades

IUPAC Name |

cyclohexyl-ethyl-imino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVJQUHPMNHIAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)

![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)

![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)